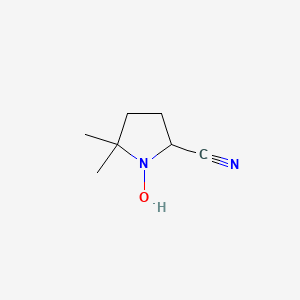![molecular formula C12H12O3S B14543845 2-[(1-Benzothiophen-4-yl)oxy]-2-methylpropanoic acid CAS No. 62100-44-1](/img/structure/B14543845.png)
2-[(1-Benzothiophen-4-yl)oxy]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Benzothiophen-4-yl)oxy]-2-methylpropanoic acid is an organic compound that belongs to the class of benzothiophenes These compounds are characterized by a benzene ring fused to a thiophene ring The specific structure of this compound includes a benzothiophene moiety attached to a propanoic acid group via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzothiophen-4-yl)oxy]-2-methylpropanoic acid typically involves the reaction of 1-benzothiophen-4-ol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 1-benzothiophen-4-ol attacks the electrophilic carbon of the bromoalkane, resulting in the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzothiophen-4-yl)oxy]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene moiety to dihydrobenzothiophene derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents can be introduced onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzothiophene derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the electrophile used.
Scientific Research Applications
2-[(1-Benzothiophen-4-yl)oxy]-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(1-Benzothiophen-4-yl)oxy]-2-methylpropanoic acid involves its interaction with specific molecular targets. The benzothiophene moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzothiophene-2-boronic acid
- 1-Benzothiophene-3-carboxylic acid
- 2-(1-Benzothiophen-4-yl)ethanol
Uniqueness
2-[(1-Benzothiophen-4-yl)oxy]-2-methylpropanoic acid is unique due to its specific structure, which combines a benzothiophene moiety with a propanoic acid group via an ether linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62100-44-1 |
|---|---|
Molecular Formula |
C12H12O3S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
2-(1-benzothiophen-4-yloxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H12O3S/c1-12(2,11(13)14)15-9-4-3-5-10-8(9)6-7-16-10/h3-7H,1-2H3,(H,13,14) |
InChI Key |
IEGRJNVTHLZWLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1=C2C=CSC2=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2,4-dimethyl-](/img/structure/B14543768.png)

![Diethyl 2,2'-[sulfanediylbis(methylene)]di(prop-2-enoate)](/img/structure/B14543772.png)




![N-{2-[(E)-{2-[(Z)-(2-Aminophenyl)diazenyl]phenyl}diazenyl]phenyl}acetamide](/img/structure/B14543814.png)



